molecular formula C27H21N3O5 B11368533 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11368533
M. Wt: 467.5 g/mol
InChI Key: DXNTYABPPQYTCD-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxazole, and carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane and DMSO, to yield the intermediate compound (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide . This intermediate can then undergo further reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C27H21N3O5

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H21N3O5/c1-16-7-9-17(10-8-16)23-15-21(30-35-23)26(31)29-24-20-5-3-4-6-22(20)34-25(24)27(32)28-18-11-13-19(33-2)14-12-18/h3-15H,1-2H3,(H,28,32)(H,29,31)

InChI Key

DXNTYABPPQYTCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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